Pradimicin S -

Pradimicin S

Catalog Number: EVT-1580198
CAS Number:
Molecular Formula: C41H46N2O22S
Molecular Weight: 950.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pradimicin S is a member of the pradimicin family, which are polyketide antibiotics produced by the bacterium Amycolatopsis hibisca. These compounds exhibit significant antifungal activity and are structurally characterized by their complex polycyclic structures. Pradimicin S has garnered attention for its potential therapeutic applications, particularly in treating fungal infections.

Source

Pradimicin S is derived from the fermentation of Amycolatopsis hibisca, a soil-dwelling actinomycete. The biosynthesis of pradimicin S involves a cluster of genes responsible for the production of its polyketide backbone, which is modified through various enzymatic processes to yield the final compound .

Classification

Pradimicin S falls under the category of polyketide antibiotics. Polyketides are a diverse class of secondary metabolites produced by bacteria, fungi, and plants, characterized by their complex structures and varied biological activities. Pradimicin S is specifically classified as an antibiotic due to its efficacy against fungal pathogens.

Synthesis Analysis

Methods

The synthesis of pradimicin S involves several key steps, primarily focusing on the fermentation process using Amycolatopsis hibisca. The initial step includes the inoculation of bacterial strains into a suitable growth medium, followed by incubation under controlled conditions to promote metabolite production.

Technical Details:

  1. Fermentation: A loop-full of A. hibisca is inoculated into a baffled flask containing production medium and incubated at 28°C for about seven days.
  2. Extraction: Post-fermentation, the culture is centrifuged to separate cells from the supernatant. The supernatant is adjusted to pH 2.0 and extracted with a mixture of n-butanol and methanol.
  3. Purification: The organic phase is concentrated, and further purification is achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate pradimicin S .
Molecular Structure Analysis

Structure

Pradimicin S features a complex molecular structure typical of polyketide antibiotics. Its core structure consists of multiple fused rings that contribute to its biological activity.

Data:

  • Molecular Formula: C₃₁H₃₉N₃O₉
  • Molecular Weight: 617.64 g/mol
  • Structural Characteristics: The compound contains multiple stereocenters and functional groups that enhance its pharmacological properties .
Chemical Reactions Analysis

Reactions

Pradimicin S undergoes various chemical reactions that modify its structure and enhance its activity. These reactions include:

  • Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic rings.
  • Acylation: Formation of acyl derivatives that can improve solubility and bioactivity.
  • Hydrolysis: Potential breakdown in biological systems leading to active metabolites .

Technical Details:
These reactions are often catalyzed by specific enzymes encoded within the pradimicin biosynthetic gene cluster, facilitating regioselective modifications essential for activity.

Mechanism of Action

Process

The mechanism of action of pradimicin S primarily involves disrupting fungal cell wall synthesis. It binds to specific targets within the fungal cells, inhibiting key enzymes involved in cell wall biosynthesis.

Data:

  • Pradimicin S exhibits antifungal activity against various pathogens, including Candida species and Aspergillus species.
  • The binding affinity to target enzymes correlates with its structural features, particularly the presence of hydroxyl and carbonyl groups that interact with active sites on these enzymes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pradimicin S typically appears as a reddish-brown powder.
  • Solubility: It shows variable solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Pradimicin S is stable under acidic conditions but may degrade under alkaline conditions.
  • Reactivity: It can undergo various chemical modifications through reactions such as acylation and alkylation, enhancing its pharmacological profile .
Applications

Scientific Uses

Pradimicin S has significant potential in medicinal chemistry due to its antifungal properties. Its applications include:

  • Antifungal Therapy: Used in research for developing treatments against resistant fungal strains.
  • Biotechnology: Investigated for its role in biosynthetic pathways as a model compound for studying polyketide synthesis.
  • Pharmaceutical Development: Serves as a lead compound for synthesizing novel derivatives with improved efficacy and safety profiles .
Biosynthesis and Genetic Engineering of Pradimicin S

Genomic Landscape of Pradimicin-Producing Actinomycetes

Pradimicin S (PRM-S) is a sulfated, water-soluble derivative of pradimicin A (PRM-A), produced by the actinomycete Actinomadura hibisca P157-2. Its biosynthesis is governed by a 28-gene cluster (designated pdm), spanning ~35 kb and encoding type II polyketide synthases (PKS), tailoring enzymes, transporters, and regulatory elements [1] [7]. This cluster shares architectural similarities with those of structurally related pentangular polyketides like benastatin (ben), fredericamycin (fdm), and griseorhodin (grh), particularly in genes encoding minimal PKS components (KSα, KSβ, ACP), cyclases, and aromatases [6]. A hallmark of these clusters is a conserved clade of ketoreductases (KRs) phylogenetically distinct from those in angucycline or anthracycline pathways. These KRs dictate the characteristic bent ring D conformation essential for pentangular polyphenol biosynthesis [6] [8].

Table 1: Core Enzymes in the Pradimicin S Biosynthetic Gene Cluster (pdm)

GeneFunctionEnzyme TypeKey Product/Outcome
pdmA/B/CMinimal PKSType II PKSDodecaketide backbone
pdmD/K/L/H/GEarly tailoringCyclases, Dehydratases, AromatasesBenzo[α]naphthacenequinone aglycone (G-2A)
pdmJC-5 hydroxylationCytochrome P4505-Hydroxy-G-2A (JX134)
pdmWC-6 hydroxylationCytochrome P4506-Hydroxy-G-2A
pdmND-Alanine ligationAmino Acid LigaseJX137a (C-16 D-alanylated aglycone)
pdmSFirst glycosylationGlycosyltransferaseAttachment of 4,6-dideoxy-4-amino-D-galactose (Thomosamine) to C-5-OH → Pradimicin B
pdmQSecond glycosylationGlycosyltransferaseAttachment of D-xylose to 3'-OH of first sugar → Pradimicin A
pdmON-methylationMethyltransferaseConversion of 4'-NH₂ to 4'-N-CH₃ (Thomosamine → Methylthomosamine)
pdmFC-11 O-methylationO-Methyltransferase11-O-Methylation of aglycone core
pdmTC-7 O-methylation / Demethoxylation facilitatorO-MethyltransferaseMethylation at C-7; Facilitates "flip" of 7-OH to C-14

Comparative Analysis of Biosynthetic Gene Clusters

Comparative genomics reveals significant parallels between the pdm cluster and those for benastatin (ben) and fredericamycin (fdm):

  • KR Specificity: The pdmL gene product belongs to a clade of KRs responsible for C-19 reduction, generating the characteristic bend in ring D of pentangular polyketides. Inactivation of the analogous benL in benastatin biosynthesis led to 19-hydroxy derivatives, confirming this conserved function [6] [8].
  • Starter Unit Incorporation: Like benQ (encoding a KSIII-like enzyme for hexanoate starter unit attachment in benastatin), pdm likely encodes a specific enzyme for initiating polyketide chain extension, though its exact identity requires further characterization.
  • Methylation Patterns: Both pdm and ben clusters encode geminal di-C-methyltransferases (pdmF homologs) responsible for adding methyl branches during polyketide chain assembly, contributing to structural complexity [6].
  • Divergent Tailoring: Despite early PKS similarities, the pdm cluster uniquely encodes genes for amino acid ligation (pdmN), sulfation (implicated in PRM-S formation), and specific glycosyltransferases (pdmS, pdmQ) absent in ben and fdm, directing biosynthesis towards the pradimicin scaffold [1] [5] [7].

Role of Polyketide Synthase (PKS)-Associated Enzymes in Structural Diversification

Enzymes associated with the minimal PKS are critical for structural diversification:

  • Ketoreductases (KRs): PdmL catalyzes the C-19 reduction, dictating the pentangular topology. Engineered inactivation of pdmL or its homologs (e.g., benL) results in linearized or rearranged products with altered bioactivity profiles [6].
  • Methyltransferases (MTs):
  • PdmF: Characterized as the dedicated C-11 O-methyltransferase. Heterologous expression confirmed its activity on the aglycone intermediate G-2A and its derivatives, exhibiting relaxed substrate specificity in vitro [3] [7].
  • PdmT: Initially enigmatic due to the presence of only one methoxy group (C-11) in final pradimicins. Gene disruption and in vitro assays proved PdmT is a C-7 O-methyltransferase. Its product, 7-O-methylpradimicinone II, undergoes a unique, non-enzymatic demethoxylation concomitant with a hydroxyl "flip" from C-7 to C-14, generating the final B-ring oxygenation pattern characteristic of pradimicins [3] [7]. This represents a novel biosynthetic rearrangement.
  • Cytochrome P450s: PdmJ (C-5 hydroxylase) and PdmW (C-6 hydroxylase) exhibit low catalytic efficiency when expressed individually. Co-expression dramatically increases the yield of the dihydroxylated product 5,6-dihydroxy-G-2A, demonstrating functional synergy essential for efficient biosynthesis [1].

Directed Biosynthesis via Mutagenesis and Precursor Feeding

Inactivation of Ketoreductases and Methyltransferases for Analog Generation

Targeted gene disruption is a powerful tool for generating pradimicin analogs:1. Glycosyltransferase Inactivation:* ΔpdmS: Abolishes the first glycosylation step. This mutant accumulates pradimicinone I (the aglycone), confirming PdmS attaches 4,6-dideoxy-4-amino-D-galactose (thomosamine) to the C-5 hydroxyl of the dihydroxyaglycone [2] [5] [7].* ΔpdmQ: Abolishes the second glycosylation step. This mutant accumulates pradimicin B, demonstrating PdmQ attaches D-xylose to the 3'-OH of the thomosamine moiety [2] [5] [7].2. Methyltransferase Inactivation:* ΔpdmO: Disrupts N-methylation of the 4'-amino group of the thomosamine sugar. This mutant produces predominantly pradimicin C (lacking the N-methyl group) instead of pradimicin A, confirming PdmO's role [2].* ΔpdmT: Leads to accumulation of pradimicinone II, the unmethylated precursor before the C-7 methylation/demethoxylation rearrangement, highlighting its crucial role in forming the mature B-ring [3] [7].3. KR/Other Tailoring Enzymes: Inactivation of pdmJ or pdmW yields mono-hydroxylated aglycone intermediates (5-OH-G-2A or 6-OH-G-2A), while ΔpdmN eliminates D-alanine attachment, yielding non-aminated aglycones [1] [7].

Table 2: Key Pradimicin Analogs Generated via Genetic Engineering or Precursor Feeding

Genetic Modification / PrecursorResulting Analog/Accumulated ProductKey Structural Difference from Pradimicin A
ΔpdmS (GT1 inactivation)Pradimicinone IAglycone (no sugars)
ΔpdmQ (GT2 inactivation)Pradimicin BLacks D-xylose sugar
ΔpdmO (N-MT inactivation)Pradimicin CThomosamine has -NH₂ instead of -NHCH₃
ΔpdmT (O-MT inactivation)Pradimicinone IILacks 11-OCH₃; Different B-ring oxygenation
ΔpdmN (Ligase inactivation)G-2A derivativesLacks D-alanine moiety at C-16
Feeding D-SerinePradimicin FS / JX137sD-Alanine replaced by D-Serine
Feeding GlycineGlycine analogD-Alanine replaced by Glycine
Engineered Sulfotransferase ExpressionPradimicin S (PRM-S)Terminal xylose replaced by 3-sulfated glucose

Bioconversion Pathways of Aglycone Intermediates

The aglycone G-2A (compound 3) serves as the central branch point for late-stage tailoring:

  • Hydroxylation Branch: G-2A is sequentially hydroxylated by PdmJ (C-5) and PdmW (C-6) to form 5,6-dihydroxy-G-2A. This dihydroxyaglycone is the substrate for PdmS-mediated glycosylation.
  • Amino Acid Ligation Branch: PdmN directly ligates D-alanine to the carboxyl group at C-16 of G-2A, forming JX137a. PdmN exhibits remarkable substrate promiscuity:
  • Amino Acid Donor Specificity: Accepts D-alanine (yielding JX137a), D-serine (yielding JX137s, precursor to Pradimicin FS), glycine, and other non-proteinogenic D-amino acids [1] [7] [9].
  • Acceptor Specificity: Can ligate amino acids to various hydroxylated aglycones (e.g., 5-OH-G-2A, 6-OH-G-2A, 5,6-diOH-G-2A) generated by PdmJ and/or PdmW [1] [7]. This flexibility enables combinatorial biosynthesis of diverse aminated analogs.
  • Convergence and Glycosylation: The 5,6-dihydroxyaglycone (from the hydroxylation branch) is the primary substrate for PdmS, attaching thomosamine at C-5-OH to yield pradimicin B. PdmQ then attaches D-xylose to the thomosamine 3'-OH, yielding pradimicin A. PdmO methylates the thomosamine 4'-NH₂ group during or after glycosylation. Aglycones aminated at C-16 (e.g., JX137a, JX137s) can also be substrates for subsequent hydroxylation and glycosylation, leading to analogs like BMY-28864 (D-serine analog) [1] [5] [7].
  • Sulfation (Pradimicin S Formation): While the specific sulfotransferase gene within pdm requires definitive assignment, biochemical evidence shows PRM-S is generated by sulfation of the 3-OH position of a glucose moiety replacing the terminal xylose found in PRM-A [4]. This modification is crucial for its enhanced water solubility (>40 g/L at pH 2) [4] [9].

Properties

Product Name

Pradimicin S

IUPAC Name

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-4-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

Molecular Formula

C41H46N2O22S

Molecular Weight

950.9 g/mol

InChI

InChI=1S/C41H46N2O22S/c1-11-6-18-24(31(50)21(11)38(54)43-12(2)39(55)56)23-16(9-17-25(32(23)51)28(47)15-7-14(60-5)8-19(45)22(15)27(17)46)29(48)35(18)63-40-33(52)36(26(42-4)13(3)61-40)64-41-34(53)37(65-66(57,58)59)30(49)20(10-44)62-41/h6-9,12-13,20,26,29-30,33-37,40-42,44-45,48-53H,10H2,1-5H3,(H,43,54)(H,55,56)(H,57,58,59)/t12-,13-,20-,26+,29+,30-,33-,34-,35+,36+,37+,40+,41+/m1/s1

InChI Key

RTZKJDOHYVQXGI-BFYQUHCHSA-N

Synonyms

pradimicin S

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(C(O7)CO)O)OS(=O)(=O)O)O)NC

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)OS(=O)(=O)O)O)NC

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